![molecular formula C16H23ClN2O4S B2807365 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2309185-79-1](/img/structure/B2807365.png)
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
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Description
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a compound that belongs to the class of diazepanes. It is synthesized using a multi-step process and has shown potential in scientific research applications.
Scientific Research Applications
Synthesis Techniques and Mechanisms
The compound 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is part of a broader class of chemicals that have been synthesized and studied for various applications in scientific research. A notable method for synthesizing similar compounds involves a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, leading to the efficient production of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. This technique demonstrates a short, two-step approach for creating diazepane systems, which has implications for the development of novel chemical entities with potential pharmaceutical applications (Banfi et al., 2007).
Chemical Transformations and Reactions
Research into the electrochemical properties of related compounds, such as the regioselective electrochemical reduction of phenyl sulfone in tetrahydrofuran (THF), offers insights into the reductive cleavage reactions. These studies have shown that at low temperatures, the yields of the reduced products can be significantly increased due to the stabilization of radical anion intermediates, suggesting potential pathways for selective chemical modifications in synthetic chemistry (Fietkau et al., 2006).
Novel Scaffold for Inhibitors
A specific application of related chemical structures has been in the development of human chymase inhibitors. Through structural modifications and optimization, compounds with potent inhibitory activity have been identified, showcasing the therapeutic potential of these chemical frameworks in treating diseases where chymase plays a critical role (Tanaka et al., 2007).
Photocatalysis and Chemical Synthesis
Further, the field of photocatalysis has seen applications of these compounds, with studies demonstrating the intramolecular oxysulfonylation of alkenes with sulfur dioxide under visible light. This process allows for the creation of sulfonated tetrahydrofurans and other sulfonyl-containing derivatives, indicating the versatility of these compounds in facilitating novel synthetic routes (He et al., 2018).
properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4S/c1-22-16-4-3-14(11-15(16)17)24(20,21)19-7-2-6-18(8-9-19)13-5-10-23-12-13/h3-4,11,13H,2,5-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCICWQZHFGDVLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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